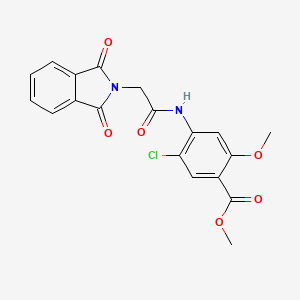
Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Compounds
Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate serves as a precursor in the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds have been evaluated for their COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity.
Biological Activities
The compound is also pivotal in the development of anti-inflammatory agents. A series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models (A. P. Nikalje, N. Hirani, R. Nawle, 2015). The compounds exhibited promising anti-inflammatory activity in both models, underlining the potential of this compound in the development of new therapeutic agents.
properties
IUPAC Name |
methyl 5-chloro-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6/c1-27-15-8-14(13(20)7-12(15)19(26)28-2)21-16(23)9-22-17(24)10-5-3-4-6-11(10)18(22)25/h3-8H,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHLQHZXVQKQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)






